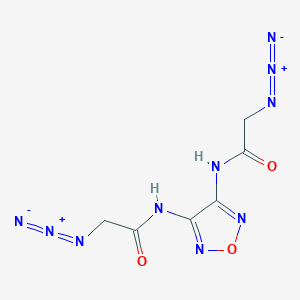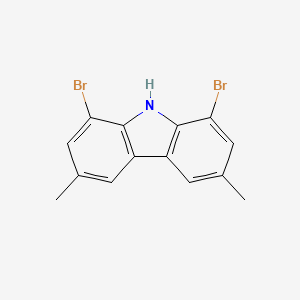
(2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate: is an organic compound characterized by its unique structure, which includes a methoxy group, a furan ring, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the furan ring, converting it into a tetrahydrofuran derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, replacing the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-(3-Hydroxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate
- (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl propionate
- (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl butyrate
Uniqueness
What sets (2S)-1-(3-Methoxy-5-oxo-2,5-dihydrofuran-2-yl)butan-2-yl acetate apart from similar compounds is its specific combination of functional groups
Propriétés
Numéro CAS |
628302-61-4 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
[(2S)-1-(3-methoxy-5-oxo-2H-furan-2-yl)butan-2-yl] acetate |
InChI |
InChI=1S/C11H16O5/c1-4-8(15-7(2)12)5-10-9(14-3)6-11(13)16-10/h6,8,10H,4-5H2,1-3H3/t8-,10?/m0/s1 |
Clé InChI |
YNPMOSNJVAOCQA-PEHGTWAWSA-N |
SMILES isomérique |
CC[C@@H](CC1C(=CC(=O)O1)OC)OC(=O)C |
SMILES canonique |
CCC(CC1C(=CC(=O)O1)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


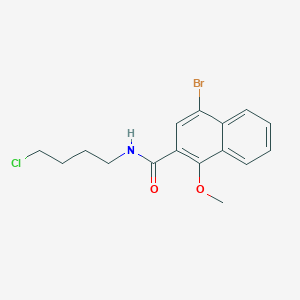

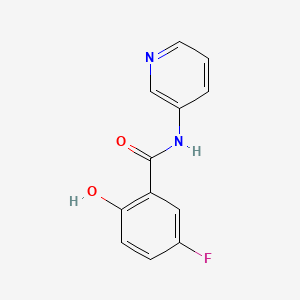
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
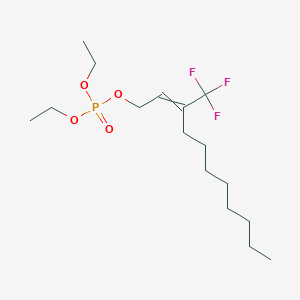
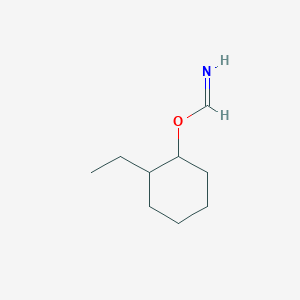
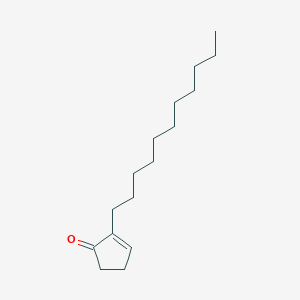
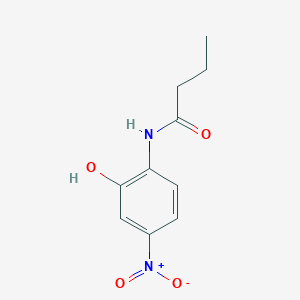
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
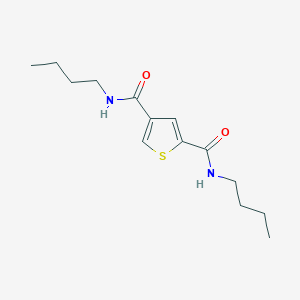
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
